molecular formula C7H16N2O2S B3125467 (1-Methanesulfonylpiperidin-4-yl)methanamine CAS No. 325153-03-5

(1-Methanesulfonylpiperidin-4-yl)methanamine

Cat. No. B3125467
M. Wt: 192.28 g/mol
InChI Key: IMGMCBHZBZUFDW-UHFFFAOYSA-N
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Description

“(1-Methanesulfonylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 325153-03-5 . It has a molecular weight of 192.28 and its IUPAC name is [1-(methylsulfonyl)-4-piperidinyl]methanamine .


Molecular Structure Analysis

The InChI code for “(1-Methanesulfonylpiperidin-4-yl)methanamine” is 1S/C7H16N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Methanesulfonylpiperidin-4-yl)methanamine” is a solid compound .

Scientific Research Applications

Novel Aryloxyethyl Derivatives and Antidepressant-like Activity

A study by Sniecikowska et al. (2019) introduced novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, emphasizing their potential as antidepressant drug candidates. These compounds exhibited high 5-HT1A receptor affinity and selectivity, showing potent and efficacious antidepressant-like activity in preliminary in vivo studies. This suggests a promising avenue for developing new antidepressants with favorable druglike properties and reduced side effects (Sniecikowska et al., 2019).

Chemical Synthesis and Characterization

The work of de Saint-Fuscien and Dodd (2000) explores the synthesis of aziridine-2-carboxylates via conjugate addition of an amine to 2-(5H)-furanon-3-yl methanesulfonate, showcasing the compound's versatility in chemical synthesis. This method's application to the preparation of α-amino-β-hydroxy-γ-butyrolactone highlights the compound's utility in organic synthesis and potential for creating bioactive molecules (de Saint-Fuscien & Dodd, 2000).

Photochemical Studies

Androsov and Neckers (2007) conducted a photochemical study on tris(benzotriazol-1-yl)methane, elucidating the photodecomposition pathways and the formation of novel compounds through photolysis. Their findings contribute to understanding the photochemical behavior of related compounds, potentially informing the development of photochemically active materials or processes (Androsov & Neckers, 2007).

Ratiometric Fluorescence Response for Methanesulfonic Acid

Masuda et al. (2005) developed a sensitive and selective method for determining stronger acids like methanesulfonic acid using N-methylacridone fluorophore. Their approach, based on acid-base interactions and fluorescence spectrum changes, offers a novel technique for analyzing acid concentrations, with potential applications in environmental monitoring and chemical analysis (Masuda et al., 2005).

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGMCBHZBZUFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methanesulfonylpiperidin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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